Ethyl 4-methoxybenzo[d]isoxazole-3-carboxylate
Overview
Description
Ethyl 4-methoxybenzo[d]isoxazole-3-carboxylate is a chemical compound with the molecular formula C14H13NO5 and a molecular weight of 275.26 g/mol . It belongs to the class of isoxazole derivatives and is characterized by its unique structure, which includes a methoxybenzoyl group attached to an isoxazole ring .
Scientific Research Applications
Antimicrobial and Antioxidant Properties
Ethyl 4-methoxybenzo[d]isoxazole-3-carboxylate has demonstrated promising antimicrobial and antioxidant activities. For instance, specific derivatives of this compound, such as ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates, have shown excellent antibacterial and antifungal properties. Additionally, they possess significant antioxidant potential (Raghavendra et al., 2016).
Synthesis of Carboxylic Acid Derivatives
The compound is also valuable in the synthesis of carboxylic acid derivatives. Research has shown that ethyl 2-amino-3-methoxycarbonyl-4-oxo-2-pentenoate, a related compound, reacts with hydroxylamine or hydrazines to yield isoxazole and pyrazole ortho-dicarboxylic acid esters. These processes are crucial for the development of various pharmaceutical and synthetic applications (Vicentini et al., 2000).
Directed Lithiation
In chemical synthesis, directed lithiation is another application area. A study demonstrated that lateral lithiation of ethyl 4-acetyl-5-methyl-3-isoxazolyl carboxylate, which is a functionalized isoxazole AMPA analog, occurs at the C-5 methyl group. This process is facilitated by 5,5-dimethyl-1,3-dioxanyl as a directing group, highlighting its utility in organic synthesis (Zhou & Natale, 1998).
Isoxazole-4-carboxylic Acid Derivatives Synthesis
The compound is instrumental in synthesizing isoxazole-4-carboxylic acid derivatives. A study reported the first synthesis of these derivatives through domino isoxazole-isoxazole isomerization. This method has broad implications in medicinal chemistry and drug development (Serebryannikova et al., 2019).
Soil Metabolism in Agricultural Applications
In agriculture, the metabolism of related compounds in the soil is vital for understanding the environmental impact of herbicides. For example, the soil metabolism of isoxaben, a related herbicide, has been studied to understand its breakdown and the formation of nontoxic products in winter wheat crops (Rouchaud et al., 1993).
Properties
IUPAC Name |
ethyl 4-methoxy-1,2-benzoxazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-3-15-11(13)10-9-7(14-2)5-4-6-8(9)16-12-10/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPZAVHVALXVCMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC2=C1C(=CC=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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